

Solubility of Nickel(II) Bromide in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nickel(II) bromide

Cat. No.: B080709

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **nickel(II) bromide** (NiBr_2) in various organic solvents. Understanding the solubility of this inorganic compound is critical for its application in chemical synthesis, catalysis, and materials science, particularly within the pharmaceutical and chemical industries. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and relevant biological signaling pathways associated with nickel compounds.

Quantitative Solubility of Nickel(II) Bromide

The solubility of **nickel(II) bromide** in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of coordinating ligands. The following table summarizes the available quantitative and qualitative solubility data for anhydrous **nickel(II) bromide** in a range of common organic solvents.

Solvent	Chemical Formula	Solubility (g/100 g of solvent)	Temperature (°C)	Notes
Methanol	CH ₃ OH	33	10	Soluble
35.1	20	Soluble		
38.1	30	Soluble		
43.3	40	Soluble		
49.1	50	Soluble		
53.7	60	Soluble		
59.6	70	Soluble		
Ethanol	C ₂ H ₅ OH	Soluble	Not Specified	Slightly soluble
Acetone	C ₃ H ₆ O	1.66	0	
0.81	20			
0.27	50			
Diethyl Ether	(C ₂ H ₅) ₂ O	Soluble	Not Specified	Soluble in ether
Benzonitrile	C ₇ H ₅ N	Sparingly soluble	Not Specified	
Propylene Carbonate	C ₄ H ₆ O ₃	0.1	25	
Quinoline	C ₉ H ₇ N	Soluble	Not Specified	
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Forms complexes	Not Specified	Nickel(II) does not form measurable complexes with bromide ions in DMSO, but bromo-nickel(II) species can be identified.

N,N-Dimethylformamide (DMF)	$(\text{CH}_3)_2\text{NC}(\text{O})\text{H}$	Forms complexes	Not Specified	The kinetics of complex formation of Nickel(II) with ligands have been studied in DMF in the presence of bromide ions.
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Note: The solubility of **nickel(II) bromide** can be significantly affected by the presence of water, as it readily forms hydrates. For applications requiring anhydrous conditions, it is crucial to use dry solvents and handle the compound under an inert atmosphere.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of inorganic salts like **nickel(II) bromide** in organic solvents requires rigorous experimental techniques. The isothermal saturation method followed by gravimetric or spectroscopic analysis is a commonly employed and reliable approach.

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

- Anhydrous **nickel(II) bromide**
- High-purity anhydrous organic solvent of interest
- Constant temperature bath or shaker incubator
- Analytical balance
- Volumetric flasks and pipettes

- Syringe filters (solvent-compatible, e.g., PTFE)
- Drying oven
- Inert atmosphere glove box or Schlenk line (recommended for hygroscopic solvents or when studying the anhydrous salt)

Procedure:

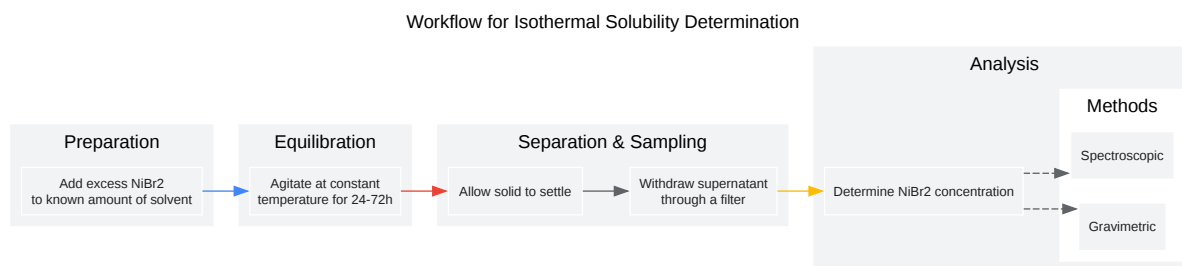
- **Sample Preparation:** Add an excess amount of finely powdered anhydrous **nickel(II) bromide** to a known volume or mass of the anhydrous organic solvent in a sealed container (e.g., a screw-cap vial or a Schlenk flask).
- **Equilibration:** Place the container in a constant temperature bath and agitate the mixture vigorously (e.g., using a magnetic stirrer or an orbital shaker) for a sufficient period to ensure that equilibrium is reached. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).
- **Phase Separation:** Once equilibrium is established, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step.
- **Sampling:** Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent the transfer of any solid particles.
- **Analysis:** Determine the concentration of **nickel(II) bromide** in the collected sample.
 - **Gravimetric Analysis:**
 1. Transfer the filtered aliquot to a pre-weighed, dry container.
 2. Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the salt.
 3. Once the solvent is completely removed, cool the container in a desiccator and weigh it.
 4. The mass of the dissolved **nickel(II) bromide** is the difference between the final and initial mass of the container.

5. Calculate the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).
- Spectroscopic Analysis (e.g., UV-Vis or AAS):
 1. Prepare a series of standard solutions of **nickel(II) bromide** of known concentrations in the same solvent.
 2. Measure the absorbance of the standard solutions and the saturated sample at a specific wavelength.
 3. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
 4. Determine the concentration of the saturated solution from the calibration curve.

Visualizations

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of **nickel(II) bromide**.

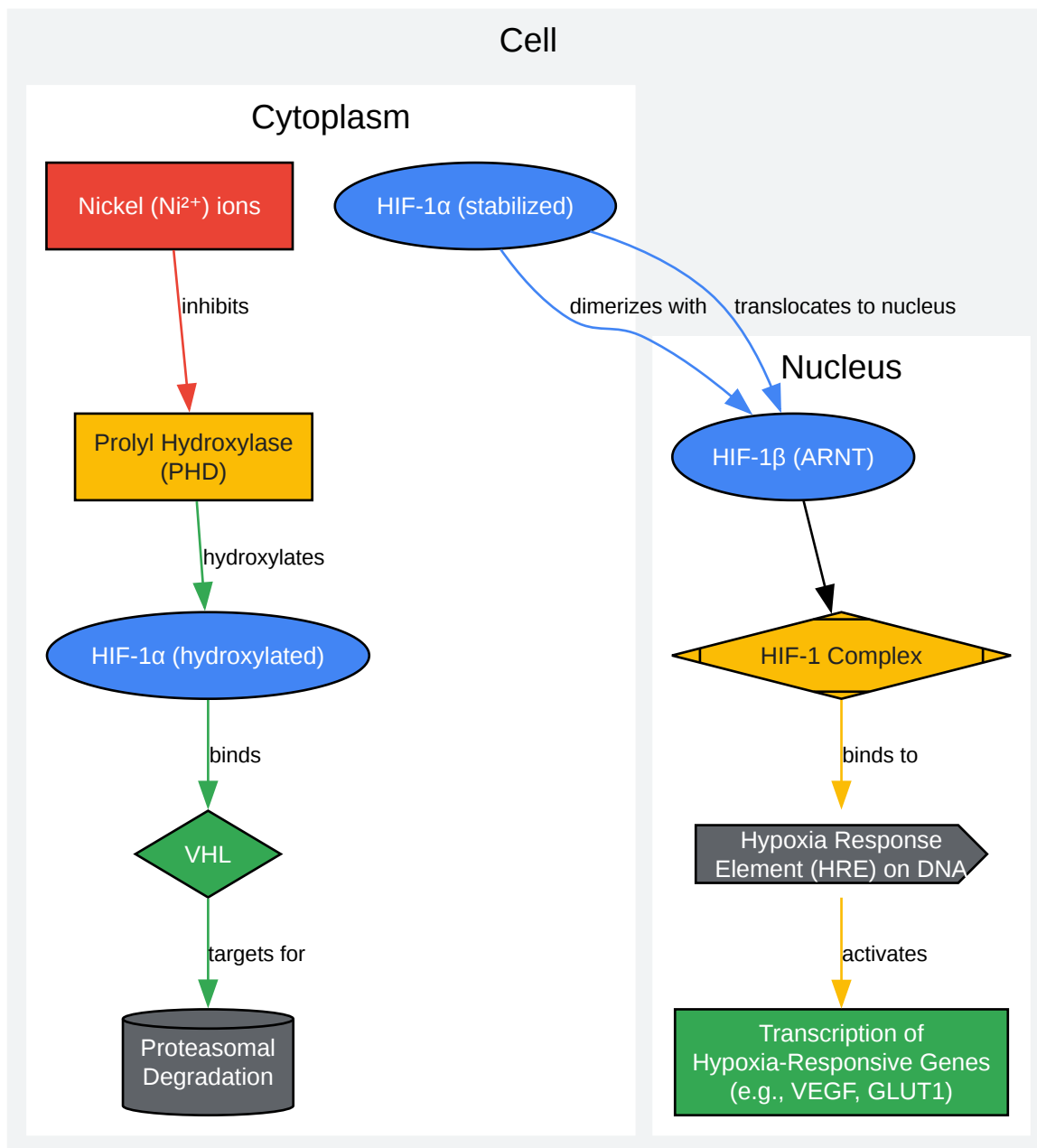


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Caption: A generalized workflow for the experimental determination of solubility.

Nickel-Induced Hypoxia Signaling Pathway

Nickel compounds are known to be carcinogenic, and one of the key mechanisms involved is the activation of hypoxia-inducible signaling pathways even under normal oxygen conditions (normoxia). This diagram illustrates a simplified pathway of how nickel ions can lead to the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α) and the subsequent transcription of hypoxia-responsive genes.

Simplified Nickel-Induced HIF-1 α Signaling Pathway

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Caption: Nickel ions inhibit prolyl hydroxylase, leading to HIF-1 α stabilization.

Disclaimer: This guide is intended for informational purposes for a technical audience.

Appropriate safety precautions should always be taken when handling **nickel(II) bromide** and organic solvents.

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